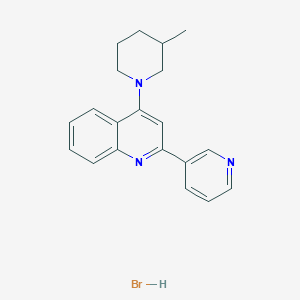
4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a pyridin-3-yl group and a 3-methylpiperidin-1-yl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyridin-3-yl group through a nucleophilic substitution reaction. The final step involves the addition of the 3-methylpiperidin-1-yl group via a reductive amination reaction. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the scalability of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline hydrobromide
- 4-(3-Methylpiperidin-1-yl)-2-(pyridin-4-yl)quinoline hydrobromide
- 4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)isoquinoline hydrobromide
Uniqueness
Compared to similar compounds, 4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H22BrN3 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
4-(3-methylpiperidin-1-yl)-2-pyridin-3-ylquinoline;hydrobromide |
InChI |
InChI=1S/C20H21N3.BrH/c1-15-6-5-11-23(14-15)20-12-19(16-7-4-10-21-13-16)22-18-9-3-2-8-17(18)20;/h2-4,7-10,12-13,15H,5-6,11,14H2,1H3;1H |
InChI Key |
MIMMWJSAOCKCAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-([3-(1H-Imidazol-1-YL)propyl]amino)pyrimidin-5-YL)boronic acid](/img/structure/B14859830.png)
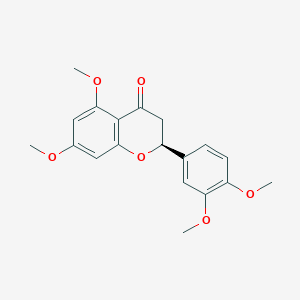
![N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B14859846.png)
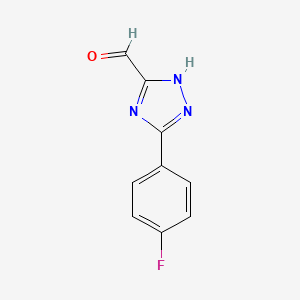
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid](/img/structure/B14859872.png)
![2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859875.png)
![7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B14859876.png)
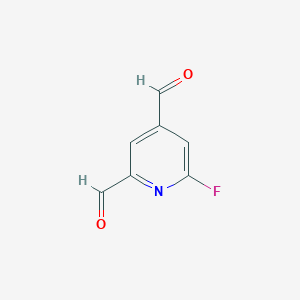
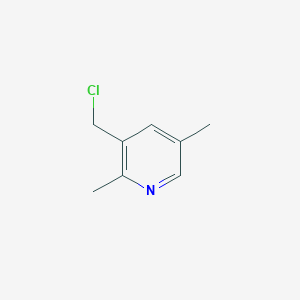
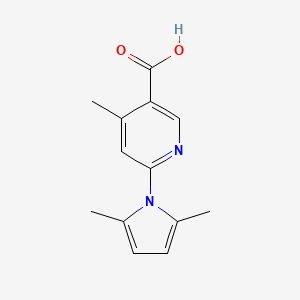
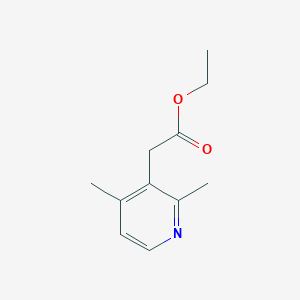
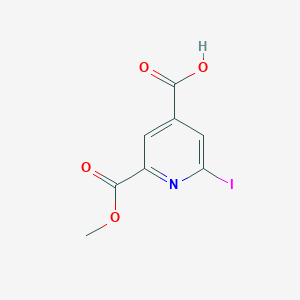
![[(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14859913.png)
![2-(3-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14859927.png)
